molecular formula C7H6FNO2 B13141563 6-Fluoro-2-methoxynicotinaldehyde

6-Fluoro-2-methoxynicotinaldehyde

Cat. No.: B13141563
M. Wt: 155.13 g/mol
InChI Key: IFRWSPRWFTXONZ-UHFFFAOYSA-N
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Description

6-Fluoro-2-methoxynicotinaldehyde is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . It belongs to the class of heterocyclic compounds, specifically nicotinaldehydes, which are derivatives of nicotinic acid. The presence of a fluorine atom and a methoxy group on the nicotinaldehyde structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methoxynicotinaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 6-fluoro-2-methoxypyridine with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards. The use of advanced equipment and techniques helps in achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methoxynicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

6-Fluoro-2-methoxynicotinaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methoxynicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methoxypyridine
  • 6-Fluoro-2-methoxyquinoline
  • 6-Fluoro-2-methoxybenzaldehyde

Uniqueness

6-Fluoro-2-methoxynicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde structure. The presence of both a fluorine atom and a methoxy group imparts distinct chemical and physical properties, making it valuable for various applications .

Biological Activity

6-Fluoro-2-methoxynicotinaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a derivative of nicotinaldehyde with a fluorine atom and a methoxy group at specific positions on the pyridine ring. Its chemical structure can be represented as follows:

C8H8FNO\text{C}_8\text{H}_8\text{F}\text{N}\text{O}

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that derivatives of nicotinaldehyde exhibit significant antimicrobial properties. The presence of the fluorine atom may enhance these effects by altering the compound's electronic properties, thus improving its interaction with microbial targets.
  • Inhibition of Enzymatic Activity : Research indicates that this compound can act as an inhibitor of certain enzymes, particularly those involved in detoxification processes like glutathione S-transferases (GSTs). The IC50 values for various acylhydrazones derived from this compound have been reported, demonstrating their potency against different GST isozymes.

Enzyme Inhibition Studies

A significant study focused on the inhibition of GST isozymes using derivatives of this compound. The following table summarizes the IC50 values obtained for various acylhydrazone conjugates derived from this compound:

CompoundmGSTM1-1 (μM)hGSTP1-1 (μM)SjGST (μM)mGSTA4-4 (μM)
Aldehyde 6341.7≥500265.6>500
Hydrazide 8c>500>500NDND
6-8a-61.207126.53.471>100
6-8b-60.33711.810.252>100
6-8c-60.05013.450.989>100

ND = Not determined

These results indicate that certain derivatives possess strong inhibitory effects against specific GST isozymes, highlighting their potential as therapeutic agents in diseases where GST plays a crucial role.

Antimicrobial Activity

In another study, the antimicrobial properties of various substituted nicotinaldehydes were evaluated. The findings suggested that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Binding : The structural modifications introduced by the fluorine and methoxy groups enhance binding affinity to enzyme active sites.
  • Electrophilicity : The aldehyde group increases electrophilicity, facilitating nucleophilic attack by amino acid residues in enzymes.
  • Hydrophobic Interactions : The fluorine atom may contribute to hydrophobic interactions, improving overall binding stability.

Properties

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

IUPAC Name

6-fluoro-2-methoxypyridine-3-carbaldehyde

InChI

InChI=1S/C7H6FNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3

InChI Key

IFRWSPRWFTXONZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)F)C=O

Origin of Product

United States

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